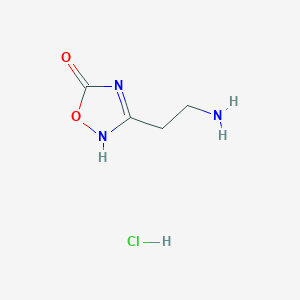
3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” is a chemical entity with unique properties and potential applications in various fields. It is essential to understand its structure, synthesis, and reactivity to fully appreciate its significance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may serve as a precursor for synthesizing other compounds or as a reagent in various chemical reactions. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it may be used in the production of materials, pharmaceuticals, or other products.
Mecanismo De Acción
Comparison with Other Compounds: Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but compound “this compound” may have distinct properties that make it valuable for specific applications.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Propiedades
IUPAC Name |
3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c5-2-1-3-6-4(8)9-7-3;/h1-2,5H2,(H,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOXIRJDFSBUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=O)ON1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)C1=NC(=O)ON1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














